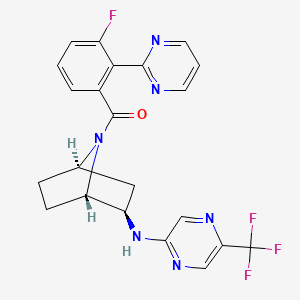

JNJ-54717793

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H18F4N6O |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone |

InChI |

InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1 |

InChI Key |

NWUAUSABGZEYEW-WQVCFCJDSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F |

Canonical SMILES |

C1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-54717793: A Technical Guide to its Mechanism of Action as a Selective Orexin 1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a potent and selective antagonist of the orexin 1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in brain regions associated with stress, anxiety, and reward.[1][2] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses.[3][4] The selective blockade of OX1R by this compound presents a promising therapeutic strategy for anxiety and panic disorders, distinguishing it from dual orexin receptor antagonists which are primarily utilized for their sleep-promoting effects.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound at the orexin 1 receptor, detailing its binding affinity, functional antagonism, and effects in preclinical models.

Core Mechanism of Action: Selective OX1R Antagonism

This compound acts as a competitive antagonist at the orexin 1 receptor. Its high affinity and selectivity for OX1R over OX2R have been demonstrated in a series of in vitro studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with orexin receptors.

Table 1: In Vitro Binding Affinities of this compound

| Receptor | Species | Radioligand | pKi | Ki (nM) |

| OX1R | Human | [³H]-SB674042 | 7.83 | 14.8 |

| OX1R | Rat | [³H]-SB674042 | 7.84 | 14.5 |

| OX2R | Human | [³H]-EMPA | <6.0 | >1000 |

Table 2: In Vitro Functional Potencies of this compound

| Receptor | Species | Assay Type | Agonist | pKB | KB (nM) |

| OX1R | Human | Calcium Mobilization | Orexin-A (EC80) | 7.9 | 12.6 |

| OX1R | Rat | Calcium Mobilization | Orexin-A (EC80) | 7.8 | 15.8 |

| OX2R | Human | Calcium Mobilization | Orexin-A (EC80) | <6.0 | >1000 |

Table 3: In Vivo Receptor Occupancy of this compound in Rats

| Dose (mg/kg, p.o.) | Time Post-Dose (h) | Receptor Occupancy (%) |

| 3 | 1 | ~40 |

| 10 | 1 | ~70 |

| 30 | 1 | ~90 |

| 30 | 6 | ~75 |

| 30 | 24 | ~20 |

Table 4: Effects of this compound in a Rat Model of CO2-Induced Panic

| Treatment | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |

| Vehicle + Air | - | No significant change | No significant change |

| Vehicle + 20% CO2 | - | Increase | Decrease (Bradycardia) |

| This compound + 20% CO2 | 3 | Attenuated pressor response at one time point | No significant effect |

| This compound + 20% CO2 | 10 | Attenuated pressor response | Attenuated bradycardia |

| This compound + 20% CO2 | 30 | Attenuated pressor response | Attenuated bradycardia |

Table 5: Effects of this compound in a Rat Model of Sodium Lactate-Induced Panic

| Treatment | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Social Interaction |

| Vehicle + Saline | - | No significant change | No significant change | No significant change |

| Vehicle + Sodium Lactate | - | Increase | Increase (Tachycardia) | Decrease |

| This compound + Sodium Lactate | 30 | Attenuated pressor response | No significant effect on tachycardia | Attenuated decrease |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human and rat orexin 1 and 2 receptors.

Protocol:

-

Membrane Preparation:

-

HEK293 cells stably expressing either human OX1R, rat OX1R, or human OX2R are cultured and harvested.

-

Cell pellets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand is used: [³H]-SB674042 for OX1R and [³H]-EMPA for OX2R.

-

Increasing concentrations of unlabeled this compound are incubated with the cell membranes and the radioligand in a 96-well plate.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (pKB) of this compound at human and rat orexin 1 receptors.

Protocol:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing either human or rat OX1R are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.

-

-

Compound Addition and Signal Detection:

-

The plates are placed in a fluorometric imaging plate reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells, followed by a fixed concentration of orexin-A that elicits a submaximal response (EC80).

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

The ability of this compound to inhibit the orexin-A-induced calcium mobilization is quantified.

-

The pKB value, a measure of the antagonist's potency, is calculated from the concentration-response curves.

-

Signaling Pathways and Visualizations

Orexin 1 Receptor Signaling Pathway

Activation of the orexin 1 receptor by its endogenous ligand, orexin-A, primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including the modulation of ion channels and the activation of other kinases such as the extracellular signal-regulated kinase (ERK). This compound, as a competitive antagonist, blocks the initial binding of orexin-A to the OX1R, thereby inhibiting this entire downstream signaling cascade.

Caption: Orexin 1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow: In Vitro Characterization

The in vitro characterization of this compound follows a logical progression from assessing its binding to the target receptor to confirming its functional antagonism. This workflow ensures a comprehensive understanding of the compound's molecular pharmacology before proceeding to in vivo studies.

Caption: Workflow for the In Vitro Pharmacological Characterization of this compound.

Logical Relationship: From Target Engagement to Preclinical Efficacy

The therapeutic potential of this compound is established through a series of interconnected studies. In vivo receptor occupancy confirms that the compound reaches its target in the brain at relevant doses. This target engagement is then linked to behavioral and physiological effects in animal models of panic and anxiety, providing evidence of preclinical efficacy.

Caption: Logical Flow from Target Engagement to Preclinical Efficacy of this compound.

Conclusion

This compound is a highly selective and potent antagonist of the orexin 1 receptor. Its mechanism of action is centered on the competitive blockade of orexin-A binding to OX1R, thereby inhibiting the canonical Gq-protein coupled signaling pathway and subsequent intracellular calcium mobilization. In vivo studies have demonstrated that this compound effectively penetrates the blood-brain barrier, engages its target receptor, and attenuates panic-like behaviors and associated physiological responses in preclinical models. These findings underscore the potential of this compound as a novel therapeutic agent for the treatment of anxiety and panic disorders, with a mechanism of action that is distinct from existing anxiolytics and dual orexin receptor antagonists. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human populations.

References

- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erepo.uef.fi [erepo.uef.fi]

JNJ-54717793: A Comprehensive Technical Profile of a Selective Orexin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of JNJ-54717793, a potent and selective antagonist for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R). This document details the quantitative binding affinities and functional antagonism, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways and experimental workflows.

Core Selectivity Profile: OX1R vs. OX2R

This compound demonstrates a significant selectivity for the human orexin-1 receptor (hOX1R) over the human orexin-2 receptor (hOX2R). This selectivity is evident in both radioligand binding assays and functional assays, establishing it as a valuable tool for investigating the physiological roles of OX1R.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the selectivity of this compound.

Table 1: Radioligand Binding Affinity

| Target | Species | Radioligand | Kᵢ (nM) | Selectivity (OX2R/OX1R) |

| OX1R | Human | [³H]-SB674042 | 16[1] | ~44-50 fold[2][3][4] |

| OX2R | Human | [³H]-EMPA | 700[1] | |

| OX1R | Rat | [³H]-SB674042 | pKᵢ = 7.84 |

Note: pKᵢ is the negative logarithm of the Kᵢ value. A pKᵢ of 7.83 corresponds to a Kᵢ of approximately 14.8 nM.

Table 2: Functional Antagonism

| Target | Species | Assay Type | Agonist | pKₒ |

| OX1R | Human | Calcium Mobilization | Orexin-A (EC₈₀) | Correlates well with pKᵢ |

| OX1R | Rat | Calcium Mobilization | Orexin-A (EC₈₀) | Correlates well with pKᵢ |

| OX2R | Human | Calcium Mobilization | Orexin-A (EC₈₀) |

Note: pKₒ is the negative logarithm of the antagonist's equilibrium dissociation constant (Kₒ), indicating its potency in a functional assay.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional antagonism of this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Kᵢ) of this compound for OX1R and OX2R.

Objective: To quantify the affinity of the test compound for the target receptors by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for Radioligand Binding Assay.

Materials:

-

Cell Lines:

-

CHO K1 cells stably transfected with human OX1R.

-

HEK-293 cells stably transfected with rat OX1R.

-

HEK-293 cells stably transfected with human OX2R.

-

-

Radioligands:

-

[³H]-SB674042 for OX1R binding.

-

[³H]-EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) for OX2R binding.

-

-

Non-specific Binding Control: 10 µM almorexant.

-

Test Compound: this compound dilutions.

-

Buffers and Reagents: Dulbecco's PBS.

Procedure:

-

Cell membranes were prepared from the respective cell lines.

-

Dilutions of this compound were prepared in Dulbecco's PBS from a 10 mM stock in DMSO.

-

The cell membranes were incubated with the test compound dilutions and the appropriate radioligand for 60 minutes at room temperature.

-

Non-specific binding was determined in the presence of 10 µM almorexant.

-

The binding reactions were terminated by filtration.

-

The amount of bound radioactivity on the filters was quantified using a scintillation counter.

-

The Kᵢ values were calculated using non-linear regression analysis (one-site competition model) with software such as GraphPad Prism.

In Vitro Functional Assays (Calcium Mobilization)

These assays were performed to determine the functional antagonism (pKₒ) of this compound at OX1R and OX2R.

Objective: To measure the ability of the antagonist to inhibit the increase in intracellular calcium induced by an agonist (Orexin-A).

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]

- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity and Pharmacological Profile of JNJ-54717793: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-54717793 is a novel, orally active, and brain-penetrant antagonist with high affinity and selectivity for the orexin-1 receptor (OX1R).[1][2][3] This technical guide provides a detailed overview of the in vitro binding characteristics of this compound, the experimental methodologies used for its characterization, and its role within the orexin signaling pathway. The data presented herein are crucial for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of targeting the orexin system for conditions such as anxiety disorders.[1][2]

Core Compound Profile

-

Compound Name: this compound

-

Chemical Name: (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine)

-

Mechanism of Action: Selective Orexin-1 Receptor (OX1R) Antagonist

Quantitative In Vitro Binding Affinity

The in vitro binding affinity of this compound has been rigorously determined through competitive radioligand binding assays, revealing its high affinity for the human and rat OX1R and its selectivity over the orexin-2 receptor (OX2R). The key quantitative data are summarized in the table below.

| Target Receptor | Species | Binding Affinity (pKi) | Binding Affinity (Ki) | Selectivity (OX1R vs. OX2R) | Reference |

| Orexin-1 Receptor (OX1R) | Human | 7.83 | 16 nM | ~50-fold | |

| Orexin-1 Receptor (OX1R) | Rat | 7.84 | |||

| Orexin-2 Receptor (OX2R) | Human | 700 nM |

Experimental Protocols: Radioligand Binding Assays

The determination of the in vitro binding affinity of this compound was accomplished through competitive radioligand binding assays. The following provides a detailed methodology based on published protocols.

Orexin-1 Receptor (OX1R) Binding Assay

-

Biological System: Cell membranes prepared from a stable pool of HEK-293 cells transfected with either the human or rat OX1R.

-

Radioligand: [³H]-SB674042 was utilized as the radioligand for competitive binding.

-

Assay Principle: The assay measures the ability of this compound to displace the radioligand from the OX1R in a concentration-dependent manner.

-

Procedure:

-

Cell membranes expressing the target receptor were prepared and resuspended in an appropriate buffer.

-

A fixed concentration of the radioligand ([³H]-SB674042) was incubated with the cell membranes.

-

Increasing concentrations of the test compound (this compound) were added to compete for binding to the receptor.

-

The mixture was incubated to allow for binding to reach equilibrium.

-

The bound and free radioligand were separated via filtration.

-

The amount of bound radioactivity was quantified using scintillation counting.

-

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (one-site competition) with software such as GraphPad Prism.

Orexin-2 Receptor (OX2R) Binding Assay for Selectivity Determination

-

Biological System: Cell membranes from HEK-293 cells stably transfected with the human OX2R were used.

-

Radioligand: [³H]-EMPA served as the radioligand for the OX2R competitive binding assay.

-

Non-specific Binding Determination: Non-specific binding was determined in the presence of a high concentration (10 µM) of a non-selective orexin receptor antagonist, almorexant.

-

Procedure and Data Analysis: The experimental procedure and subsequent data analysis to determine the Ki value followed the same principles as the OX1R binding assay.

Orexin Signaling Pathway and the Role of this compound

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of various physiological functions, including wakefulness, appetite, and stress responses. This compound, as an OX1R antagonist, specifically blocks the downstream signaling initiated by the binding of orexin-A and orexin-B to the OX1R.

Caption: Orexin-1 Receptor Signaling and this compound Inhibition.

Experimental Workflow for In Vitro Binding Affinity Determination

The following diagram illustrates the logical flow of the experimental process to determine the in vitro binding affinity of a test compound like this compound.

Caption: Workflow for In Vitro Binding Affinity Determination.

Conclusion

This compound is a potent and selective antagonist of the orexin-1 receptor, as demonstrated by robust in vitro binding data. The high affinity for OX1R, coupled with its selectivity over OX2R, makes it a valuable pharmacological tool for investigating the physiological roles of the OX1R and a promising candidate for the development of novel therapeutics for anxiety and other stress-related disorders. The detailed experimental protocols and an understanding of its place in the orexin signaling pathway are fundamental for its application in preclinical and clinical research.

References

The Selective Orexin-1 Receptor Antagonist JNJ-54717793: An In-depth Technical Guide on its Effects on Sleep Architecture in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist.[1][2] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of sleep-wake states, feeding behavior, and reward processing.[3][4] While dual orexin receptor antagonists (DORAs) and selective orexin-2 receptor antagonists (SORAs) are primarily developed for the treatment of insomnia, selective OX1R antagonists like this compound are being investigated for their potential in treating anxiety and panic disorders, with a key interest in their effects on sleep architecture.[5] This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on sleep, detailed experimental protocols for such studies, and a visualization of the underlying signaling pathways.

Core Mechanism of Action

This compound exhibits high affinity and potent antagonism for OX1R, with approximately 50-fold selectivity over OX2R. Orexin receptors are G-protein coupled receptors (GPCRs). The binding of orexins to OX1R primarily activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that promote wakefulness. This compound competitively binds to OX1R, thereby blocking the binding of endogenous orexins and inhibiting this wake-promoting signaling cascade.

Data Presentation: Effects on Sleep Architecture

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on sleep architecture in rats and mice.

Table 1: Effects of this compound on Sleep Parameters in Rats

| Parameter | Vehicle | This compound (10 mg/kg, s.c.) | p-value |

| NREM Latency (min) | 31.8 ± 5.0 | Not significantly different | > 0.05 |

| REM Latency (min) | 66.2 ± 2.1 | Significantly reduced | < 0.05 |

| NREM Duration (min) | Not specified | Not significantly different | > 0.05 |

| REM Duration (min) | Not specified | Not significantly different | > 0.05 |

| Data are presented as mean ± SEM. The study examined the 2-hour period following drug administration during the light phase. |

Table 2: Effects of this compound on REM Sleep in Wild-Type and OX2R Knockout (KO) Mice

| Genotype | Treatment | REM Latency (min) | REM Duration (min) |

| Wild-Type | Vehicle | Not specified | Not specified |

| This compound (30 mg/kg, p.o.) | Slightly reduced (not significant) | No significant change | |

| OX2R KO | Vehicle | Not specified | Not specified |

| This compound (30 mg/kg, p.o.) | Significantly reduced (p < 0.05) | Significantly prolonged (p < 0.01) | |

| Data are for the first 6 hours post-treatment during the light phase. In both genotypes, NREM sleep latency and duration were not affected. |

Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound's effects on sleep.

Animal Models

-

Rats: Male Sprague Dawley rats weighing 250-300 grams at the time of surgery are commonly used.

-

Mice: Both wild-type and OX2R knockout (KO) mice are utilized to investigate the specific role of OX1R blockade.

EEG/EMG Electrode Implantation Surgery

Aseptic surgical techniques are employed to implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame.

-

EEG Electrodes: Small stainless-steel screws are implanted into the skull over the frontal and parietal cortices to record cortical EEG.

-

EMG Electrodes: Flexible, insulated stainless-steel wires are inserted into the nuchal (neck) muscles to record muscle activity.

-

-

Headmount Assembly: The electrode leads are connected to a headmount assembly which is secured to the skull using dental cement.

-

Post-operative Care: Animals are provided with appropriate analgesics and allowed a recovery period of at least one week before experiments.

Polysomnography Recording

-

Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days to minimize stress and obtain stable baseline sleep recordings.

-

Recording Environment: Recordings are conducted in sound-attenuated, electrically shielded chambers with a controlled light-dark cycle (e.g., 12h:12h) and constant temperature.

-

Data Acquisition: EEG and EMG signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized using a polysomnography data acquisition system.

Sleep Scoring and Data Analysis

-

Epoching: The continuous EEG/EMG recordings are divided into discrete epochs, typically 10 seconds in duration.

-

Vigilance State Classification: Each epoch is manually or semi-automatically scored into one of three vigilance states based on the following criteria:

-

Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.

-

Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.

-

Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta-dominant) EEG and muscle atonia (very low EMG activity).

-

-

Sleep Architecture Parameters: The scored data is then used to calculate various sleep parameters, including:

-

Latency to NREM/REM sleep: Time from the start of the recording to the first epoch of NREM/REM sleep.

-

Duration of each sleep stage: Total time spent in wakefulness, NREM, and REM sleep.

-

Number and duration of sleep/wake bouts.

-

Mandatory Visualizations

Orexin Signaling Pathway

Caption: Orexin signaling pathway and the antagonistic action of this compound on OX1R.

Experimental Workflow for Preclinical Sleep Study

References

The Role of the Orexin-1 Receptor Antagonist JNJ-54717793 in Modulating Anxiety-Like Behaviors: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist, and its role in the modulation of anxiety-like behaviors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the orexin system for anxiety and panic disorders.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[1][2] Orexin neurons, located in the lateral hypothalamus, project extensively to brain regions implicated in fear and anxiety, such as the amygdala and locus coeruleus.[1][2] Preclinical evidence strongly suggests that overactivity of the orexin system, particularly through the OX1R, contributes to the pathophysiology of panic and anxiety disorders.[1]

This compound is a brain-penetrant, selective OX1R antagonist developed to investigate the therapeutic potential of inhibiting this pathway. This whitepaper summarizes the key preclinical findings, experimental methodologies, and the underlying mechanism of action of this compound in modulating anxiety-like behaviors.

Mechanism of Action: Orexin-1 Receptor Signaling

This compound exerts its effects by competitively binding to and blocking the orexin-1 receptor, thereby preventing its activation by endogenous orexin-A. The binding of orexin-A to OX1R, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream effects, including neuronal excitation. By blocking this initial binding step, this compound effectively inhibits this entire signaling pathway.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through its high binding affinity and its functional impact in various models.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

| Receptor | Species | Binding Affinity (pKi) | Functional Antagonism (pKB) | Selectivity (OX1R vs. OX2R) |

| OX1R | Human | 7.83 | 8.0 | ~50-fold |

| OX1R | Rat | 7.84 | 7.9 | - |

| OX2R | Human | 6.1 | 6.3 | - |

Table 2: Effect of this compound on CO2-Induced Panic-Like Behaviors in Rats

| Treatment Group | Social Interaction Time (s) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |

| Vehicle + Room Air | 105 ± 10 | - | - |

| Vehicle + 20% CO2 | 45 ± 8 | +25 ± 3 | -80 ± 10 |

| This compound (3 mg/kg) + 20% CO2 | 55 ± 9 | +20 ± 4 | -75 ± 12 |

| This compound (10 mg/kg) + 20% CO2 | 70 ± 11 | +15 ± 5 | -50 ± 8 |

| This compound (30 mg/kg) + 20% CO2 | 95 ± 12 | +10 ± 4* | -40 ± 7 |

| *p < 0.05 vs. Vehicle + 20% CO2; **p < 0.01 vs. Vehicle + 20% CO2. Data are presented as mean ± SEM. |

Table 3: Effect of this compound on Sodium Lactate-Induced Panic-Like Behaviors in Rats

| Treatment Group | Social Interaction Time (s) | Change in Heart Rate (bpm) |

| Vehicle + Saline | 110 ± 12 | - |

| Vehicle + Sodium Lactate | 50 ± 7 | +100 ± 15 |

| This compound (3 mg/kg) + Sodium Lactate | 60 ± 9 | +95 ± 18 |

| This compound (10 mg/kg) + Sodium Lactate | 75 ± 10 | +80 ± 13 |

| This compound (30 mg/kg) + Sodium Lactate | 100 ± 11** | +60 ± 10 |

| *p < 0.05 vs. Vehicle + Sodium Lactate; **p < 0.01 vs. Vehicle + Sodium Lactate. Data are presented as mean ± SEM. |

Experimental Protocols

The anxiolytic potential of this compound was evaluated using established preclinical models of panic and anxiety.

CO2-Induced Panic Model

This model induces a state of panic-like behavior in rodents through the inhalation of a higher concentration of carbon dioxide.

Methodology:

-

Animals: Male Sprague-Dawley rats were used.

-

Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally 60 minutes before the test.

-

Apparatus: A sealed Plexiglas chamber with controlled gas inflow.

-

Procedure: Rats were placed in the chamber and exposed to atmospheric air for a 5-minute baseline period, followed by a 5-minute exposure to 20% CO2, and then a 5-minute post-exposure period with atmospheric air.

-

Parameters Measured: Cardiovascular parameters (mean arterial pressure, heart rate) were continuously monitored via radiotelemetry. Anxiety-like behavior was assessed in a subsequent social interaction test. Locomotor activity was measured throughout the exposure.

Sodium Lactate-Induced Panic Model

Intravenous infusion of sodium lactate is known to induce panic attacks in susceptible individuals and panic-like responses in rodents.

Methodology:

-

Animals: Male Sprague-Dawley rats were made "panic-prone" by chronic inhibition of GABA synthesis in the perifornical hypothalamic area.

-

Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally 60 minutes prior to lactate infusion.

-

Procedure: Rats received an intravenous infusion of 0.5 M sodium lactate over 15 minutes.

-

Parameters Measured: Cardiovascular responses and anxiety-like behavior in the social interaction and open field tests were assessed.

Social Interaction Test

This test assesses anxiety-like behavior by measuring the time a rat spends interacting with an unfamiliar conspecific.

Methodology:

-

Apparatus: A standard open-field arena.

-

Procedure: The test rat is placed in the arena with an unfamiliar juvenile rat. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded over a 5-minute period. A reduction in social interaction time is indicative of increased anxiety.

Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior (thigmotaxis).

Methodology:

-

Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape.

-

Procedure: The rat is placed in the center of the arena, and its activity is recorded for 5-10 minutes.

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A preference for the periphery and reduced exploration of the center are indicative of anxiety-like behavior. This compound did not produce sedative effects, as indicated by no significant changes in locomotor activity in this test.

Conclusion

The selective OX1R antagonist this compound demonstrates a clear anxiolytic profile in robust preclinical models of panic. It effectively attenuates both the behavioral and physiological symptoms of panic-like states induced by CO2 inhalation and sodium lactate infusion. These effects are achieved without inducing sedation, a common side effect of many anxiolytic drugs. The data strongly support the hypothesis that antagonism of the orexin-1 receptor is a promising therapeutic strategy for the treatment of anxiety and panic disorders. Further clinical investigation is warranted to translate these preclinical findings to human populations.

References

- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of JNJ-54717793

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The document details its mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a brain-penetrant, selective antagonist of the orexin-1 receptor, developed for the potential treatment of anxiety and panic disorders.[1][2][3] The orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, feeding, and stress responses.[4][5] While the dual antagonism of both receptors has been a successful strategy for treating insomnia, selective antagonism of OX1R is being explored for anxiety-related conditions, aiming to avoid the sedative effects associated with OX2R blockade. This compound emerged from a medicinal chemistry program aimed at optimizing a dual orexin receptor antagonist into a selective OX1R antagonist with favorable drug-like properties.

Discovery and Chemical Synthesis

This compound, with the chemical name (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine), was developed through the optimization of a nonselective substituted azabicyclo[2.2.1]heptane dual orexin receptor antagonist. The optimization process focused on improving selectivity for OX1R, affinity, and pharmacokinetic properties.

Synthesis of this compound:

A multi-step synthesis process was utilized to produce this compound in gram quantities. The key steps are outlined below:

-

Removal of the Cbz protecting group from a precursor molecule using 10 wt % Pd/C under a hydrogen atmosphere in ethanol to yield the primary amine.

-

Formation of the amino pyrazine by reacting the primary amine with 2-chloro-5-trifluoromethylpyrazine in acetonitrile in the presence of triethylamine (TEA) at 80°C.

-

Boc deprotection to yield the free amine.

-

Amide bond coupling of the amine with 3-fluoro-2-(pyrimidin-2-yl)benzoic acid, mediated by T3P (propylphosphonic anhydride) in 2-methyltetrahydrofuran (2-MeTHF) in the presence of diisopropylethylamine (DIPEA).

Mechanism of Action and Signaling Pathway

This compound acts as a high-affinity, selective antagonist at the orexin-1 receptor. Orexin receptors are G-protein coupled receptors. The binding of orexin-A (which has a high affinity for both OX1R and OX2R) or orexin-B (which is more selective for OX2R) to OX1R typically leads to the activation of the Gq/11 protein, resulting in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By competitively binding to OX1R, this compound blocks these downstream signaling events.

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its high affinity and selectivity for OX1R, as well as its functional antagonism and in vivo target engagement.

This compound exhibits high-affinity binding to both human and rat OX1R, with significantly lower affinity for the human OX2R, confirming its selectivity. This high binding affinity translates to potent functional antagonism.

| Parameter | Human OX1R | Rat OX1R | Human OX2R | Reference |

| Binding Affinity (pKi) | 7.83 | 7.84 | <6.12 | |

| Binding Affinity (Ki, nM) | 16 | - | 700 | |

| Functional Antagonism (pKB) | - | - | - |

Pharmacokinetic studies in various preclinical species revealed that this compound has properties suitable for further development, including good oral bioavailability and brain penetration.

| Species | Clearance | Reference |

| Mouse | Moderate | |

| Rat | Moderate | |

| Dog | Low | |

| Nonhuman Primate | Moderate |

Note: Specific quantitative values for clearance were not provided in the search results.

The in vivo activity of this compound was assessed in rodent models of panic and anxiety.

-

Ex Vivo Receptor Occupancy: Oral administration of this compound in rats demonstrated dose-dependent occupancy of OX1Rs in the brain, confirming its ability to cross the blood-brain barrier and engage its target.

-

Panic and Anxiety Models: In rat models utilizing panicogenic stimuli such as CO2 and sodium lactate, this compound attenuated panic-like behaviors and associated cardiovascular responses without affecting baseline locomotor activity.

-

Effects on Sleep: this compound had minimal effect on spontaneous sleep in wild-type mice and rats. However, in OX2R knockout mice, it selectively promoted REM sleep, further demonstrating its specific in vivo engagement of OX1R.

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

-

Objective: To determine the binding affinity of this compound for human and rat OX1R and human OX2R.

-

Protocol:

-

Membranes from cells expressing the respective orexin receptors were prepared.

-

Competitive binding assays were performed using specific radioligands: [3H]SB-674042 for OX1R and [3H]EMPA for OX2R.

-

Membranes were incubated with the radioligand and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

IC50 values were calculated and converted to Ki values using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional antagonist activity of this compound at OX1R.

-

Protocol:

-

Cells expressing the orexin receptors were loaded with a calcium-sensitive fluorescent dye.

-

Cells were pre-incubated with varying concentrations of this compound or vehicle.

-

An EC80 concentration of the agonist orexin-A was added to stimulate the cells.

-

Changes in intracellular calcium concentration were measured by monitoring fluorescence.

-

The inhibitory potency (pKB) of this compound was determined from the concentration-response curves.

-

-

Objective: To measure the in vivo occupancy of OX1R by this compound in the rat brain after oral administration.

-

Protocol:

-

Rats were orally administered with this compound at different doses and for varying durations.

-

At specific time points, animals were euthanized, and brains were rapidly removed.

-

The tenia tecta, a brain region with high OX1R expression, was dissected.

-

Homogenates of the tenia tecta were incubated with the radioligand [3H]SB-674042 to label the available (unoccupied) receptors.

-

Receptor occupancy was calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls.

-

Conclusion

This compound is a potent and selective OX1R antagonist with demonstrated brain penetration and target engagement in preclinical models. Its ability to attenuate panic-like behaviors in rodent models suggests its potential as a novel therapeutic for anxiety disorders, with a pharmacological profile that is not expected to produce the sedative effects of dual orexin receptor antagonists. While extensive clinical trial data for this compound is not publicly available, its discovery and preclinical development provide a strong rationale for the continued investigation of selective OX1R antagonism in the treatment of anxiety and related disorders.

References

- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ-54717793 in Rodent Models of Panic Attacks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JNJ-54717793, a selective orexin 1 receptor (OX1R) antagonist, in two established rodent models of panic attacks: the carbon dioxide (CO2)-induced panic model and the sodium lactate-induced panic model. This compound has demonstrated efficacy in attenuating panic-like behaviors and associated cardiovascular responses in these preclinical models, suggesting its potential as a novel treatment for anxiety and panic disorders.[1][2]

Compound Details

This compound is a potent, selective, and brain-penetrant antagonist of the orexin 1 receptor.[1][3][4] It exhibits high affinity for the rat OX1R and has a selectivity of approximately 50-fold over the orexin 2 receptor (OX2R). Following oral administration, this compound effectively crosses the blood-brain barrier and occupies OX1Rs in the rat brain.

Data Presentation

The following tables summarize the quantitative data regarding the dosage and efficacy of this compound in the described rodent models of panic attacks.

Table 1: this compound Dosage and Administration in Rodent Panic Models

| Parameter | Details | Reference |

| Compound | This compound | [Bonaventure et al., 2017] |

| Species | Rat | [Bonaventure et al., 2017] |

| Route of Administration | Oral (p.o.) | [Bonaventure et al., 2017] |

| Vehicle | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | [Préville et al., 2020] |

| Dosages Tested | 3, 10, and 30 mg/kg | [Bonaventure et al., 2017] |

| Pre-treatment Time | 60 minutes prior to panic provocation | [Bonaventure et al., 2017] |

Table 2: Efficacy of this compound in Attenuating Panic-Like Behaviors

| Model | Dosage (mg/kg) | Effect on Anxiety-Like Behavior (Social Interaction Test) | Effect on Cardiovascular Response | Reference |

| CO2-Induced Panic | 30 | Attenuated/blocked CO2-induced anxiety behavior | Attenuated CO2-induced pressor and bradycardia responses | [Bonaventure et al., 2017] |

| CO2-Induced Panic | 10 | - | Attenuated CO2-induced bradycardia responses | [Bonaventure et al., 2017] |

| Sodium Lactate-Induced Panic | 30 | Attenuated/blocked sodium lactate-induced anxiety behavior | Minimal effects on cardioexcitation | [Bonaventure et al., 2017] |

Experimental Protocols

Carbon Dioxide (CO2)-Induced Panic Model in Rats

This model induces a panic-like state in rodents through the inhalation of a higher-than-normal concentration of CO2, mimicking the hypercapnia that can trigger panic attacks in susceptible humans.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., 20% HP-β-CD in water)

-

Plexiglas chamber with controlled gas flow

-

Gas mixture: 25% CO2 blended with normoxic air

-

Social interaction arena

-

Video recording equipment

Protocol:

-

Acclimatization: House rats in pairs in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before any experimental procedures. Handle the rats daily to minimize stress.

-

Drug Administration: 60 minutes prior to the CO2 challenge, administer this compound (3, 10, or 30 mg/kg) or vehicle orally.

-

CO2 Challenge:

-

Place the rat in the Plexiglas chamber and allow a 30-second baseline period.

-

Introduce the 25% CO2 gas mixture into the chamber for 2 minutes (induction phase).

-

Maintain the 25% CO2 concentration for a 2-minute hold phase.

-

Flush the chamber with normoxic air for 4 minutes.

-

-

Behavioral Assessment (Social Interaction Test):

-

Immediately following the CO2 challenge, transfer the rat to a novel, open-field arena for a 10-minute social interaction test.

-

Introduce an unfamiliar, weight- and age-matched conspecific into the arena.

-

Record the total time the experimental rat spends actively investigating the partner rat (e.g., sniffing, grooming, following). A decrease in social interaction time is indicative of an anxiety-like state.

-

-

Cardiovascular Monitoring (Optional): For continuous cardiovascular monitoring, rats can be implanted with telemetry devices prior to the study. This allows for the measurement of heart rate and blood pressure throughout the baseline, CO2 exposure, and post-exposure periods.

Sodium Lactate-Induced Panic Model in Rats

This model is based on the clinical observation that intravenous infusion of sodium lactate can provoke panic attacks in individuals with panic disorder. In rats, a state of panic vulnerability is first induced by chronic inhibition of GABA synthesis in the perifornical hypothalamus.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., 20% HP-β-CD in water)

-

L-allylglycine (GABA synthesis inhibitor)

-

Osmotic minipumps

-

Stereotaxic apparatus

-

0.5 M Sodium Lactate solution

-

Intravenous infusion equipment

-

Social interaction arena

-

Video recording equipment

Protocol:

-

Induction of Panic Vulnerability:

-

Under anesthesia, surgically implant an osmotic minipump containing L-allylglycine to allow for chronic infusion into the perifornical hypothalamic area. This procedure inhibits local GABA synthesis, leading to a state of heightened anxiety and vulnerability to panic.

-

Allow a 5-day recovery period post-surgery.

-

-

Drug Administration: 60 minutes prior to the sodium lactate challenge, administer this compound (3, 10, or 30 mg/kg) or vehicle orally.

-

Sodium Lactate Challenge:

-

In freely moving rats in their home cages, perform an intravenous infusion of 0.5 M sodium lactate at a rate of 10 ml/kg over 15 minutes.

-

-

Behavioral Assessment (Social Interaction Test):

-

Following the sodium lactate infusion, conduct a social interaction test as described in the CO2-induced panic model.

-

-

Cardiovascular Monitoring (Optional): As with the CO2 model, telemetry can be used to monitor cardiovascular parameters throughout the experiment.

Visualizations

Orexin 1 Receptor (OX1R) Signaling Pathway in Panic

Orexin A, released from hypothalamic neurons in response to stressful or anxiogenic stimuli, binds to the Gq-protein coupled OX1R on neurons in brain regions critical for anxiety and panic, such as the amygdala and hypothalamus. This binding initiates a signaling cascade that leads to neuronal excitation.

Caption: Orexin 1 Receptor signaling cascade leading to panic-like responses.

Experimental Workflow: CO2-Induced Panic Model

The following diagram outlines the key steps and timeline for the CO2-induced panic model.

Caption: Workflow for the CO2-induced panic model in rats.

Experimental Workflow: Sodium Lactate-Induced Panic Model

This diagram illustrates the procedural timeline for the sodium lactate-induced panic model.

Caption: Workflow for the sodium lactate-induced panic model in rats.

References

- 1. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Dissolving JNJ-54717793 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-54717793 is a potent and selective antagonist of the orexin-1 receptor (OX1R) that is orally active and brain-penetrant.[1][2][3] It demonstrates high affinity for the human OX1R with a Ki value of 16 nM, exhibiting approximately 50-fold selectivity over the orexin-2 receptor (OX2R), which has a Ki of 700 nM.[1][4] This compound is under investigation for its potential in treating anxiety disorders. Proper dissolution and handling are crucial for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for dissolving this compound for use in various in vitro assays.

Chemical Properties

-

Chemical Name: (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine)

-

CAS Number: 1628843-99-1

-

Molecular Formula: C₂₂H₁₈F₄N₆O

-

Molecular Weight: 458.41 g/mol

Data Presentation: Solubility and Stock Solution Stability

The following table summarizes the solubility and stability data for this compound in a common solvent used for preparing stock solutions.

| Solvent | Maximum Solubility | Stock Solution Concentration | Storage Conditions | Shelf Life |

| DMSO | 240 mg/mL (523.55 mM) | 10 mM | -20°C | 1 month |

| -80°C | 6 months |

Note: To enhance solubility in DMSO, ultrasonic treatment may be required. It is also recommended to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need 4.5841 mg of this compound.

-

Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) = 0.010 mol/L * 0.001 L * 458.41 g/mol * 1000 mg/g = 4.5841 mg

-

-

Weigh the compound:

-

Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.5841 mg of compound.

-

-

Dissolve the compound:

-

Vortex the mixture thoroughly until the powder is completely dissolved.

-

If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments. It is critical to keep the final DMSO concentration in the assay low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium

-

Sterile polypropylene tubes

-

Pipettes and sterile filter tips

Procedure:

-

Determine the final desired concentration of this compound and the final volume.

-

Perform serial dilutions: It is recommended to perform serial dilutions to achieve a low final DMSO concentration.

-

Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in your chosen aqueous buffer or medium. For example, add 10 µL of the 10 mM stock to 90 µL of buffer/medium.

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your final assay volume. For example, to achieve a final concentration of 1 µM in 1 mL, add 1 µL of the 1 mM intermediate solution to 999 µL of the assay medium. This results in a final DMSO concentration of 0.01%.

-

-

Mix thoroughly: Gently mix the final working solution before adding it to your assay (e.g., cell culture plate).

-

Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the test samples.

Mandatory Visualizations

Caption: Workflow for dissolving this compound and preparing working solutions.

Caption: Mechanism of action of this compound as an OX1R antagonist.

References

Application Notes and Protocols: JNJ-54717793 in Fear Conditioning Paradigms

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a potent and selective antagonist of the orexin-1 receptor (OX1R) with excellent brain penetrance.[1][2] The orexin system, originating in the lateral hypothalamus, plays a critical role in regulating arousal, stress, and fear responses, making it a key target for novel anxiolytic therapies.[1][2][3] Orexin neurons project to various brain regions implicated in fear and anxiety, including the amygdala and locus coeruleus. The OX1R, in particular, has been shown to be a critical mediator of fear expression and the consolidation of fear memories. Antagonism of OX1R has been demonstrated to reduce fear expression and facilitate the extinction of fear memories, suggesting the therapeutic potential of compounds like this compound in treating anxiety and trauma-related disorders.

These application notes provide a comprehensive overview of the use of this compound in preclinical fear conditioning paradigms, a widely used model for studying the neurobiology of fear and anxiety. The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols for contextual and cued fear conditioning, and representative data.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively blocking the binding of orexin-A and orexin-B to the OX1R, a G-protein coupled receptor. In the context of fear conditioning, the amygdala is a crucial brain region where OX1R signaling modulates neuronal activity and synaptic plasticity.

Activation of OX1R by orexins in the central amygdala leads to the depolarization of neurons through a signaling cascade involving Phospholipase C (PLC) and the sodium-calcium exchanger. This excitatory effect contributes to the expression of conditioned fear responses. Furthermore, OX1R signaling can modulate presynaptic glutamate release within the amygdala, further influencing fear circuitry.

In the basolateral amygdala (BLA), OX1R activation is associated with pro-stress signaling. Antagonism of OX1R in the BLA can shift the balance towards anti-stress signaling pathways, potentially involving the extracellular signal-regulated kinase (ERK/MAPK) pathway, and reduce fear expression.

References

- 1. Orexin Depolarizes Central Amygdala Neurons via Orexin Receptor 1, Phospholipase C and Sodium-Calcium Exchanger and Modulates Conditioned Fear - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orexin 1 Receptor Antagonism in the Basolateral Amygdala Shifts the Balance from Pro- to Anti-stress Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-54717793: Application Notes and Protocols for Investigating the Role of Orexin-1 Receptors in Stress Responses

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-54717793, a potent and selective orexin-1 receptor (OX1R) antagonist, and its utility in studying the role of the orexin system in stress, anxiety, and panic responses. Detailed protocols for key preclinical models are provided to facilitate the design and execution of robust in vivo studies.

Introduction to this compound

This compound is a brain-penetrant, selective, and high-affinity OX1R antagonist.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), plays a crucial role in regulating arousal, wakefulness, and stress responses.[2][3] Orexin neurons, located in the lateral hypothalamus, are activated by stressful stimuli and project to brain regions critical for coordinating physiological and behavioral responses to stress.[3] Selective blockade of OX1R with this compound allows for the specific investigation of this receptor's contribution to stress-induced pathophysiology, offering a valuable tool to dissect the complexities of the orexin system in anxiety and panic disorders.

Data Presentation

In Vitro Receptor Binding and Functional Activity

This compound demonstrates high affinity and selectivity for the orexin-1 receptor across species.

| Parameter | Human OX1R | Rat OX1R | Human OX2R | Selectivity (hOX2R/hOX1R) |

| Binding Affinity (pKi) | 7.83 | 7.84 | <6.0 | ~50-fold |

| Functional Potency (pKb) | 7.92 | 7.83 | <6.0 | >50-fold |

| Table 1: In vitro binding affinities (pKi) and functional potencies (pKb) of this compound at human and rat orexin receptors. Data extracted from Bonaventure et al., 2017. |

In Vivo Efficacy in Preclinical Stress Models

This compound has been shown to attenuate panic-like behaviors and associated cardiovascular responses in established rodent models of stress and panic.

Oral administration of this compound dose-dependently attenuates the cardiovascular responses to a 20% CO2 challenge in rats.

| Treatment Group | Peak Change in Mean Arterial Pressure (mmHg) | Peak Change in Heart Rate (bpm) |

| Vehicle + Air | ~ +5 | ~ -10 |

| Vehicle + CO2 | ~ +25 | ~ -70 |

| This compound (3 mg/kg) + CO2 | ~ +20 | ~ -65 |

| This compound (10 mg/kg) + CO2 | ~ +15 | ~ -40 |

| This compound (30 mg/kg) + CO2 | ~ +10 | ~ -30 |

| Table 2: Estimated peak changes in mean arterial pressure and heart rate from baseline in rats during a 20% CO2 challenge following treatment with this compound or vehicle. Data estimated from graphical representations in Bonaventure et al., 2017. |

This compound also mitigates the anxiety-like behavior induced by CO2 inhalation, as measured by the social interaction test.

| Treatment Group | Social Interaction Time (seconds) |

| Vehicle + Air | ~ 240 |

| Vehicle + CO2 | ~ 120 |

| This compound (30 mg/kg) + CO2 | ~ 220 |

| Table 3: Social interaction time in rats following a 20% CO2 challenge with this compound or vehicle pretreatment. Data estimated from graphical representations in Bonaventure et al., 2017. |

In a model of panic vulnerability, this compound attenuates the anxiogenic effects of a sodium lactate infusion.

| Treatment Group | Social Interaction Time (seconds) |

| Vehicle | ~ 100 |

| This compound (3 mg/kg) | ~ 120 |

| This compound (10 mg/kg) | ~ 150 |

| This compound (30 mg/kg) | ~ 200 |

| Table 4: Social interaction time in "panic-prone" rats following a sodium lactate challenge with this compound or vehicle pretreatment. Data estimated from graphical representations in Bonaventure et al., 2017. |

Effects on Sleep Architecture

This compound demonstrates minimal effects on spontaneous sleep in wild-type rats, but selectively promotes REM sleep in mice lacking the orexin-2 receptor (OX2R KO), highlighting its specific OX1R antagonism.

| Parameter | Vehicle | This compound (10 mg/kg, s.c.) |

| NREM Sleep Latency (min) | 18.2 ± 3.4 | 12.9 ± 2.6 |

| NREM Sleep Duration (min) | 70.0 ± 5.0 | 76.5 ± 3.6 |

| REM Sleep Latency (min) | 73.0 ± 5.0 | 61.1 ± 4.2 |

| REM Sleep Duration (min) | 8.8 ± 0.9 | 9.9 ± 0.8 |

| Table 5: Effects of this compound on sleep parameters in rats during the 2-hour period post-dosing. Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data from Bonaventure et al., 2017. |

| Genotype | Treatment | REM Sleep Latency (min) | REM Sleep Duration (min) |

| OX2R KO | Vehicle | ~ 180 | ~ 15 |

| OX2R KO | This compound (30 mg/kg, p.o.) | ~ 100 | ~ 30** |

| Wild-Type | Vehicle | ~ 200 | ~ 10 |

| Wild-Type | This compound (30 mg/kg, p.o.) | ~ 150 | ~ 12 |

| *Table 6: Effects of this compound on REM sleep in OX2R knockout and wild-type mice over a 6-hour period post-dosing. *p < 0.05, *p < 0.01 vs. Vehicle. Data estimated from graphical representations in Bonaventure et al., 2017. |

Experimental Protocols

CO2-Induced Panic Model in Rats

This model assesses the effects of a pharmacological agent on the physiological and behavioral responses to a hypercapnic challenge, which is known to induce panic-like symptoms in both humans and rodents.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Gas cylinders with 20% CO2, 21% O2, balance N2, and compressed air

-

Plexiglas chambers equipped with gas inlets and outlets

-

Radiotelemetry system for cardiovascular monitoring (e.g., Data Sciences International)

-

Social interaction test arena

-

Open field test arena

Procedure:

-

Animal Preparation: Surgically implant radiotelemetry probes for the measurement of blood pressure and heart rate. Allow for a recovery period of at least one week.

-

Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage 60 minutes prior to the CO2 challenge.

-

Acclimation: Place the rat in the Plexiglas chamber and allow for a 30-minute acclimation period with a continuous flow of room air.

-

Baseline Recording: Record baseline cardiovascular parameters for 5-10 minutes.

-

CO2 Challenge: Switch the gas flow to the 20% CO2 mixture for a duration of 5 minutes.

-

Post-Challenge Monitoring: Switch the gas flow back to room air and continue to monitor cardiovascular parameters for at least 15 minutes.

-

Behavioral Testing: Immediately following the CO2 challenge, transfer the rat to the social interaction arena for a 10-minute test, followed by a 5-minute open field test to assess locomotor activity and anxiety-like behavior.

Sodium Lactate-Induced Panic Model in "Panic-Prone" Rats

This model utilizes a sub-threshold panicogenic stimulus (sodium lactate) in rats that have been pharmacologically manipulated to be more susceptible to panic-like responses.

Materials:

-

Male Wistar rats (250-300 g)

-

L-allylglycine (L-AG)

-

Osmotic minipumps and brain infusion cannulae

-

This compound

-

Vehicle

-

0.5 M Sodium Lactate solution

-

Intravenous catheters

-

Social interaction test arena

-

Open field test arena

Procedure:

-

Induction of "Panic-Prone" State:

-

Surgically implant a cannula into the dorsomedial/perifornical hypothalamus.

-

Connect the cannula to an osmotic minipump filled with L-allylglycine (a GABA synthesis inhibitor) to induce a state of heightened anxiety. .

-

-

Catheter Implantation: Implant an intravenous catheter into the jugular vein for sodium lactate infusion. Allow for a recovery period.

-

Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage 60 minutes prior to the sodium lactate challenge.

-

Baseline Behavioral Testing: Conduct a baseline social interaction test.

-

Sodium Lactate Challenge: Infuse 0.5 M sodium lactate intravenously over a 15-minute period.

-

Post-Challenge Behavioral Testing: Immediately following the infusion, conduct a social interaction test and an open field test.

Visualizations

Orexin Signaling in the Stress Response

Caption: Orexin-1 receptor signaling cascade in the stress response.

Experimental Workflow: CO2-Induced Panic Model

Caption: Workflow for the CO2-induced panic model in rats.

Logical Relationship: this compound's Mechanism of Action

Caption: Mechanism of action of this compound in blocking the stress response.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-54717793: Application Notes and Protocols for Electrophysiological Studies of Neuronal Firing

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54717793 is a potent, selective, and orally active antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor located in the central nervous system.[1][2][3][4] Orexin neuropeptides, orexin-A and orexin-B, are key regulators of arousal, wakefulness, and motivated behaviors.[5] By binding to OX1R and OX2R, orexins generally exert an excitatory effect on neurons in various brain regions. This compound, with its high affinity and selectivity for OX1R, serves as a valuable pharmacological tool to investigate the specific roles of OX1R-mediated signaling in regulating neuronal excitability and firing patterns. These application notes provide detailed protocols for utilizing this compound in electrophysiological experiments to elucidate the function of the orexin system in neuronal circuits.

Mechanism of Action

Orexin-A, the endogenous ligand, binds to OX1R, which primarily couples to the Gq class of G proteins. This activation initiates a signaling cascade that leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade ultimately modulates various ion channels, leading to neuronal depolarization and an increase in firing rate.

This compound acts as a competitive antagonist at the OX1R, preventing the binding of orexin-A and thereby inhibiting this downstream signaling pathway. In electrophysiological studies, application of this compound is expected to block or attenuate the excitatory effects induced by orexin-A on neuronal firing.

Data Presentation

Table 1: In Vitro Binding Affinities and Functional Potencies of this compound

| Receptor | Species | Binding Affinity (pKi) | Functional Potency (pKb) |

| OX1R | Human | 7.83 | 7.8 |

| OX1R | Rat | 7.84 | 7.9 |

| OX2R | Human | <6.0 | <6.0 |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dose (mg/kg, p.o.) | Effect |

| Sleep Architecture (in OX2R knockout mice) | Mouse | 30 | Reduced latency to REM sleep and prolonged time in REM sleep |

| CO2-induced Panic-like Behavior | Rat | 3-30 | Attenuated bradycardia responses |

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to assess the effect of this compound on the firing properties of neurons in response to orexin-A application.

1. Brain Slice Preparation:

- Anesthetize an adult rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.

- Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) with a modified composition to improve slice viability (e.g., sucrose-based or NMDG-based ACSF).

- Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hypothalamus, prefrontal cortex, ventral tegmental area) using a vibratome in ice-cold, oxygenated ACSF.

- Transfer slices to a holding chamber containing standard ACSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2) and allow them to recover at 32-34°C for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.

- Visualize neurons using differential interference contrast (DIC) optics.

- Obtain whole-cell patch-clamp recordings from target neurons using borosilicate glass pipettes (3-6 MΩ) filled with an internal solution (e.g., in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH).

- Record neuronal activity in current-clamp mode to measure membrane potential and firing rate.

3. Drug Application:

- Establish a stable baseline recording of spontaneous or evoked neuronal firing.

- To assess the effect of this compound, pre-incubate the slice with a known concentration of this compound (e.g., 1-10 µM) in the ACSF for at least 10-15 minutes.

- Following pre-incubation, co-apply orexin-A (e.g., 100-300 nM) along with this compound and record the neuronal response.

- As a control, apply orexin-A alone to a different slice or to the same neuron after a thorough washout period to observe its excitatory effect.

- A washout period with standard ACSF should follow drug application to observe recovery.

4. Data Analysis:

- Analyze changes in resting membrane potential, firing frequency, action potential threshold, and input resistance before, during, and after drug application.

- Compare the magnitude of the orexin-A-induced depolarization and increase in firing rate in the absence and presence of this compound to quantify the antagonist effect.

Mandatory Visualizations

Caption: Orexin-1 Receptor Signaling Pathway and this compound Antagonism.

Caption: Experimental Workflow for Electrophysiological Studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]

- 3. drughunter.com [drughunter.com]

- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: JNJ-54717793 in Combination with Other Anxiolytic Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793, and outline hypothetical protocols for investigating its synergistic or additive anxiolytic effects in combination with other established anxiolytic agents.

1. Introduction to this compound

This compound is an orally active, brain-penetrant selective antagonist of the orexin-1 receptor (OX1R)[1]. The orexin system, originating in the lateral hypothalamus, is a key regulator of arousal, wakefulness, and stress responses[2][3][4]. Overactivation of the orexin system, particularly through the OX1R, is implicated in the pathophysiology of anxiety and panic disorders[5]. By selectively blocking the OX1R, this compound is hypothesized to mitigate anxiety and panic-like behaviors without the sedative effects associated with dual orexin receptor antagonists or other anxiolytics like benzodiazepines. Preclinical studies have demonstrated the efficacy of this compound in attenuating panic-like behaviors in rodent models.

2. Rationale for Combination Therapy

While this compound shows promise as a monotherapy, its unique mechanism of action suggests potential for synergistic or additive effects when combined with other anxiolytic agents that act on different neurobiological pathways.

-

This compound + Benzodiazepines: Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in a calming effect. A combination with this compound could provide a dual approach to managing anxiety: this compound would target the hyperarousal state mediated by the orexin system, while benzodiazepines would enhance inhibitory neurotransmission. This could potentially allow for lower, more tolerable doses of each compound, reducing side effects.

-